molecular formula C16H8Cl2N2OS3 B2471027 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide CAS No. 923441-84-3

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2471027
CAS No.: 923441-84-3
M. Wt: 411.33
InChI Key: DQOCNCGGCNYCSN-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a thiophene ring, which is further connected to a dichlorothiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Coupling with Thiophene: The benzothiazole derivative is then coupled with a thiophene ring through a palladium-catalyzed cross-coupling reaction.

    Introduction of Dichlorothiophene Carboxamide:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole rings.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The dichlorothiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which contribute to its distinct chemical properties and potential biological activities. The dichlorothiophene carboxamide group further enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2OS3/c17-12-7-9(13(18)24-12)14(21)20-15-8(5-6-22-15)16-19-10-3-1-2-4-11(10)23-16/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOCNCGGCNYCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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